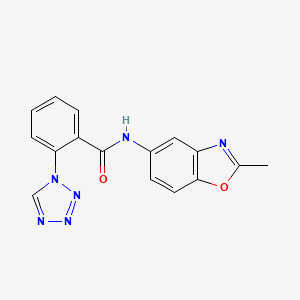
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, also known as FTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide is not yet fully understood. However, it has been suggested that 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to inhibit viral replication in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. One area of interest is the development of more efficient synthesis methods for 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-furancarboxylic acid with 4-fluoroaniline to produce 5-(4-fluorophenyl)-2-furancarboxylic acid. The resulting compound is then reacted with thionyl chloride and 3-methyl-1,1-dioxothiolane to produce 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-16(8-9-23(20,21)10-16)18-15(19)14-7-6-13(22-14)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBINPVYSQTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)


![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)

![N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7545489.png)

![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)
